molecular formula C6H22Cl4N4 B146255 三亚乙基四胺四盐酸盐 CAS No. 4961-40-4

三亚乙基四胺四盐酸盐

货号 B146255
CAS 编号: 4961-40-4
分子量: 292.1 g/mol
InChI 键: OKHMDSCYUWAQPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trientine tetrahydrochloride, also known as triethylenetetramine, is a potent and selective copper (II)-selective chelator . It is used to treat Wilson’s disease, a genetic metabolic defect that causes excess copper to build up in the body . It works by removing heavy metals such as copper from the blood .


Synthesis Analysis

The synthesis of trientine dihydrochloride involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system . This process significantly controls the formation of inorganic impurities and undesired salts .


Molecular Structure Analysis

The molecular formula of trientine tetrahydrochloride is C6H22Cl4N4 . It is a structural analog of linear polyamine compounds, spermidine, and spermine .


Physical And Chemical Properties Analysis

The pharmacokinetics of trientine tetrahydrochloride has been studied. Following oral administration, the median time to reach maximum plasma concentration (Tmax) was 2.00 hours . The rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of the active moiety, trientine, were greater for TETA 4HCl than for the TETA 2HCl formulation .

科学研究应用

Treatment of Wilson’s Disease

Specific Scientific Field

  • Medical Pharmacology

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride is commonly used for the treatment of Wilson’s disease . Wilson’s disease is an autosomal recessive genetic disorder, manifested by copper accumulation in the tissues of patients .

Methods of Application or Experimental Procedures

  • Triethylenetetramine tetrahydrochloride is administered orally. It acts as a copper chelator, promoting urinary copper excretion .

Results or Outcomes Obtained

  • The treatment reduces excess body copper storage and ameliorates symptoms of Wilson’s disease .

Cancer Treatment

Specific Scientific Field

  • Oncology

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride has been shown to be used in the treatment of cancer because it possesses telomerase inhibiting and anti-angiogenesis properties .

Methods of Application or Experimental Procedures

  • The specific methods of application in cancer treatment are still under investigation. However, the compound’s telomerase inhibiting and anti-angiogenesis properties suggest it could be used in chemotherapy .

Results or Outcomes Obtained

  • The outcomes of using Triethylenetetramine tetrahydrochloride in cancer treatment are still under investigation. However, preliminary studies suggest potential benefits .

Treatment of Heart Failure in Patients with Diabetes

Specific Scientific Field

  • Cardiology

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes .

Methods of Application or Experimental Procedures

  • The specific methods of application in this treatment are still under investigation. However, it is known that Triethylenetetramine tetrahydrochloride is administered intravenously .

Results or Outcomes Obtained

  • Preliminary studies have shown that Triethylenetetramine tetrahydrochloride can ameliorate left ventricular hypertrophy in both human and animal subjects with diabetes .

Affinity Chromatography

Specific Scientific Field

  • Biochemistry

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride has been used as a primary amine displacer in affinity chromatography .

Methods of Application or Experimental Procedures

  • In affinity chromatography, Triethylenetetramine tetrahydrochloride is used to displace primary amines .

Results or Outcomes Obtained

  • The outcomes of using Triethylenetetramine tetrahydrochloride in affinity chromatography are dependent on the specific experiment being conducted .

Treatment of Left Ventricular Hypertrophy in Diabetes

Specific Scientific Field

  • Cardiology

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride has been shown to ameliorate left ventricular hypertrophy in humans and rats with diabetes .

Methods of Application or Experimental Procedures

  • The specific methods of application in this treatment are still under investigation. However, it is known that Triethylenetetramine tetrahydrochloride is administered intravenously .

Results or Outcomes Obtained

  • Preliminary studies have shown that Triethylenetetramine tetrahydrochloride can ameliorate left ventricular hypertrophy in both human and animal subjects with diabetes .

Primary Amine Displacer in Affinity Chromatography

Specific Scientific Field

  • Biochemistry

Comprehensive and Detailed Summary of the Application

  • Triethylenetetramine tetrahydrochloride has been used as a primary amine displacer in affinity chromatography .

Methods of Application or Experimental Procedures

  • In affinity chromatography, Triethylenetetramine tetrahydrochloride is used to displace primary amines .

Results or Outcomes Obtained

  • The outcomes of using Triethylenetetramine tetrahydrochloride in affinity chromatography are dependent on the specific experiment being conducted .

未来方向

Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .

属性

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trientine tetrahydrochloride

CAS RN

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tribenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trientine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
Trientine tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
Trientine tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trientine tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
Trientine tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trientine tetrahydrochloride

Citations

For This Compound
78
Citations
KH Weiss, C Thompson, P Dogterom, Y Chiou… - European Journal of …, 2021 - Springer
… The aim of this study was to compare the pharmacokinetics of a new trientine tetrahydrochloride formulation (TETA 4HCl) with those of an established trientine dihydrochloride (TETA …
Number of citations: 10 link.springer.com
N Sharma, DD Das, PA Chawla - Health Sciences Review, 2023 - Elsevier
… the approval of trientine salts, of which trientine tetrahydrochloride was found to be an efficient, … We have also tried to explain the preference of usage of trientine tetrahydrochloride over …
Number of citations: 3 www.sciencedirect.com
ML Schilsky, A Czlonkowska, M Zuin… - The Lancet …, 2022 - thelancet.com
… We aimed to compare penicillamine with trientine tetrahydrochloride (TETA4) for … , one was a pharmacokinetic study comparing trientine tetrahydrochloride (TETA4) with trientine …
Number of citations: 13 www.thelancet.com
V Medici, M Zuin, N Cazzagon, A Civolani… - Official journal of the …, 2023 - journals.lww.com
Methods: An Italian multicenter, prospective observational study of WD adults prescribed trientine tetrahydrochloride (TETA4; Orphalan SA, France). Demographic data, 24-hour urinary …
Number of citations: 0 journals.lww.com
M Zuin, A Czlonkowska, D Cassiman… - Digestive and Liver …, 2022 - dldjournalonline.com
Materials and Methods Results: Multicentre, non-inferiority randomised controlled trial (TETA4 vs. DPA) in clinically stable adult WD patients (Leipzig score> 4) on DPA. Treatment …
Number of citations: 0 www.dldjournalonline.com
A Ala, JL Yin, J Moore, V Medici, RP González-Peralta… - 2023 - gut.bmj.com
… Methods CHELATE was a multicentre, non-inferiority randomized trial comparing trientine tetrahydrochloride with DPA in stable WD adult patients receiving DPA. From the 77 screened, …
Number of citations: 0 gut.bmj.com
H Thomas - The Lancet Gastroenterology & Hepatology, 2022 - thelancet.com
… penicillamine (n=27) or trientine tetrahydrochloride (n=26). At … 55·7 μg/L with trientine tetrahydrochloride. The 95% CI lower … group versus none in the trientine tetrahydrochloride group. …
Number of citations: 3 www.thelancet.com
K Weigand, A Corsini - 2022 - jmdrev.com
… Comparison of the pharmacokinetic profiles of trientine tetrahydrochloride and trientine dihydrochloride in healthy subjects. Eur J Drug Metab Pharmacokinet 2021;46(5):665 – 75 …
Number of citations: 2 www.jmdrev.com
V Medici, MC Heffern - The Lancet Gastroenterology & Hepatology, 2022 - thelancet.com
L Schilsky and colleagues report the results of a multicentre, randomised, open-label, non-inferiority, phase 3 trial on the copper chelator trientine tetrahydrochloride (TETA4), 1 a new …
Number of citations: 1 www.thelancet.com
FT Kirk, DE Munk, ES Swenson… - Journal of …, 2023 - postersessiononline.eu
… Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial. Lancet Gastroenterol …
Number of citations: 0 www.postersessiononline.eu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。